4-Methoxy-3-methylbenzofuran-2-carboxylic acid
Description
4-Methoxy-3-methylbenzofuran-2-carboxylic acid is a benzofuran derivative characterized by a methoxy group at the 4-position and a methyl group at the 3-position of the benzofuran core, with a carboxylic acid substituent at the 2-position. Benzofuran derivatives are widely studied for their pharmacological, agrochemical, and material science applications due to their bioactive and electronic properties .
Properties
IUPAC Name |
4-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-9-7(14-2)4-3-5-8(9)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJKFAUPYMUFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=CC=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 4-Methoxy-3-methylbenzofuran-2-carboxylic acid, often involves palladium-catalyzed cross-coupling reactions. For instance, 3-Methylbenzofuran-2-carboxylic acid undergoes a palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .
Industrial Production Methods: Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-methylbenzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, halogenated compounds, and strong acids or bases. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed cross-coupling reaction with 4-iodoanisole results in the formation of a biaryl compound .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
4-Methoxy-3-methylbenzofuran-2-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical agents. It has been explored for its potential to treat neurological disorders and inflammatory conditions due to its ability to interact with various biological targets, including enzymes and receptors.
Anticancer Activity
Research indicates that benzofuran derivatives, including this compound, exhibit notable anticancer properties. For example, structural modifications of benzofuran derivatives have led to compounds that inhibit key pathways involved in cancer cell proliferation. In vitro studies have shown that derivatives of this compound can effectively target cancer cell lines, demonstrating IC50 values that indicate significant cytotoxicity .
Biological Activity
The compound's biological activity is attributed to its ability to modulate the activity of various molecular targets. The presence of methoxy and methyl groups enhances its binding affinity, which is critical for its pharmacological effects .
Materials Science
Organic Electronics
In materials science, this compound is being investigated for its potential use in organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties imparted by its structure make it a candidate for improving the efficiency of these devices.
Chemical Research
Reference Standard
The compound is utilized as a reference standard in chemical analyses and biological assays. Its stability and reactivity allow it to serve as a benchmark for evaluating the performance of other compounds in similar studies.
Anticancer Research
A study highlighted the effectiveness of benzofuran derivatives against lung cancer. The derivative MCC1019 was shown to inhibit the AKT signaling pathway in lung adenocarcinoma cells (A549), resulting in reduced cell replication and significant anticancer activity in vivo . This underscores the potential application of compounds like this compound in developing targeted cancer therapies.
Organic Electronics
Research into organic electronics has demonstrated that compounds similar to this compound can improve device performance by enhancing charge transport properties. This research paves the way for future innovations in OLEDs and OPVs using benzofuran derivatives.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group at the C-6 position of benzofuran is essential for its antibacterial activity, and the functional groups at the C-3 position play an important role in its selectivity . The compound’s unique structural features enable it to interact with various biological targets, leading to its observed biological activities .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs of 4-methoxy-3-methylbenzofuran-2-carboxylic acid include:
| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| 5-Methoxy-3-methylbenzofuran-2-carboxylic acid | 81718-77-6 | 5-methoxy, 3-methyl | C₁₁H₁₀O₄ | 220.20 | Positional isomer; methoxy at C5 |
| 6-Methoxy-3-methylbenzofuran-2-carboxylic acid | 10410-29-4 | 6-methoxy, 3-methyl | C₁₁H₁₀O₄ | 220.20 | Methoxy at C6; altered electronic effects |
| 3-Methylbenzofuran-2-carboxylic acid | 24673-56-1 | 3-methyl | C₁₀H₈O₃ | 176.17 | Lacks methoxy; simpler structure |
| 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid | 93885-41-7 | 5-methoxy, saturated dihydro ring | C₁₀H₁₀O₄ | 194.18 | Reduced ring saturation; increased stability |
Key Observations :
- The position of the methoxy group (e.g., C4 vs. C5/C6) influences electronic distribution, acidity, and binding affinity in biological systems.
- Methyl substitution at C3 enhances lipophilicity compared to unsubstituted analogs .
- Ring saturation (e.g., dihydro derivatives) reduces aromaticity, altering reactivity and metabolic stability .
Physicochemical Properties
- Acidity: The carboxylic acid group (pKa ~2.5–3.0) is influenced by electron-donating methoxy groups, which slightly reduce acidity compared to non-substituted analogs .
- Solubility : Methoxy and methyl groups enhance lipophilicity (logP ~2.0–2.5), reducing water solubility but improving membrane permeability.
- Thermal Stability : Crystalline benzofuran-carboxylic acids exhibit melting points >150°C, with dihydro derivatives showing higher stability .
Biological Activity
4-Methoxy-3-methylbenzofuran-2-carboxylic acid (MMBCA) is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a benzofuran core, characterized by a fused benzene and furan ring, with specific substituents that enhance its reactivity and biological profile. This article explores the biological activity of MMBCA, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₀O₄
- Molecular Weight : Approximately 206.20 g/mol
- Functional Groups : Methoxy group (-OCH₃), methyl group (-CH₃), and carboxylic acid (-COOH)
The presence of these functional groups contributes to the compound's unique chemical properties and biological activities.
Biological Activities
Research indicates that MMBCA exhibits a variety of biological activities, particularly in the domain of cancer treatment:
-
Anticancer Activity :
- MMBCA has been evaluated for its cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cells.
- In vitro studies show that MMBCA derivatives demonstrate significant antiproliferative activity, with IC50 values ranging from 1.48 µM to 47.02 µM against A549 cells .
-
Mechanisms of Action :
- The compound's mechanism involves the inhibition of cell cycle progression and induction of apoptosis in cancer cells. For instance, one study found that MMBCA derivative 4b induced apoptosis in A549 cells, affecting 42.05% of cells compared to a control group .
- Further studies indicated that MMBCA derivatives could inhibit VEGFR-2 activity, a key player in tumor angiogenesis .
- Comparative Potency :
Table 1: Anticancer Activity of MMBCA Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4b | A549 | 1.48 | Induces apoptosis |
| 15a | NCI-H23 | 2.52 | Inhibits VEGFR-2 |
| 16a | NCI-H23 | 1.50 | Induces apoptosis; VEGFR-2 inhibitor |
| Control | A549 | N/A | N/A |
Case Study: Potent Anticancer Derivatives
A study conducted on various derivatives of MMBCA revealed that compounds with additional methoxy or morpholino groups exhibited enhanced cytotoxicity against NSCLC cell lines. For example:
- Compound 16a , with a methoxy substitution, showed an IC50 value significantly lower than that of staurosporine .
- The study concluded that structural modifications could lead to improved anticancer properties and should be explored further.
Potential Applications
Given its promising biological activity, MMBCA may have applications in drug development targeting various cancers. Its ability to induce apoptosis and inhibit critical pathways involved in tumor growth positions it as a candidate for further research in pharmacology.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-methoxy-3-methylbenzofuran-2-carboxylic acid, and how can reaction conditions be optimized?
The synthesis of benzofuran derivatives typically involves cyclization or condensation reactions. For example:
- Friedländer condensation : A one-pot method using salicylaldehyde derivatives and ketones in acidic or basic conditions to form the benzofuran core .
- Multi-step synthesis : Sodium hydride (NaH) in tetrahydrofuran (THF) has been used to deprotonate intermediates, enabling efficient ring closure in related benzofuran systems .
- Base selection : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) facilitates nucleophilic substitution or ester hydrolysis, critical for introducing the carboxylic acid group .
Optimization involves adjusting solvent polarity, temperature, and catalyst loading. For reproducibility, track reaction progress via TLC or HPLC and purify via recrystallization or column chromatography.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic techniques:
- NMR : Analyze - and -NMR to confirm methoxy (-OCH₃), methyl (-CH₃), and carboxylic acid (-COOH) groups. Aromatic proton splitting patterns can verify substitution on the benzofuran ring .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm) and hydroxyl (broad ~2500-3500 cm) stretches .
Q. What preliminary assays are suitable for screening the bioactivity of this compound?
- Antioxidant activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to measure IC₅₀ values .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
- Anti-inflammatory potential : ELISA-based inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across publications) be resolved?
- Standardize assay conditions : Control variables like cell passage number, solvent (DMSO concentration), and incubation time.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases.
- Structure-activity relationship (SAR) : Synthesize analogs to isolate the effects of methoxy and methyl substituents on activity .
Q. What advanced techniques are recommended for characterizing tautomerism or dynamic behavior in this compound?
- Variable-temperature NMR : Monitor proton shifts to detect keto-enol tautomerism in the carboxylic acid group.
- X-ray crystallography : Resolve solid-state conformation and hydrogen-bonding networks (e.g., dimerization via -COOH groups) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict energetically favorable tautomers and electronic properties .
Q. How can researchers address gaps in toxicity and ecotoxicological data for this compound?
- In silico prediction : Use tools like EPA’s ECOSAR or OECD QSAR Toolbox to estimate acute/chronic toxicity .
- Ames test : Assess mutagenicity in bacterial reverse mutation assays.
- Environmental persistence : Conduct OECD 301 biodegradation tests to evaluate half-life in soil/water .
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
- Flow chemistry : Continuous reaction systems improve heat/mass transfer and reduce byproducts.
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, stoichiometry).
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .
Methodological Challenges and Solutions
Q. How can researchers differentiate between regioisomers during benzofuran synthesis?
Q. What analytical approaches are recommended for detecting degradation products under varying storage conditions?
- Stability studies : Accelerated degradation (40°C/75% RH) with HPLC-UV monitoring.
- Forced degradation : Expose to acid/base, oxidative (H₂O₂), and photolytic stress.
- LC-QTOF-MS : Identify degradation products via accurate mass and fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
